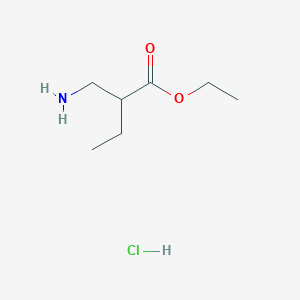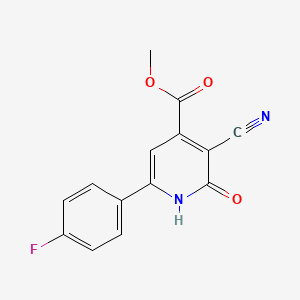
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a hydroxypyridine carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters and the use of advanced purification techniques to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-cyano-6-(4-fluorophenyl)-2-pyridone-4-carboxylate.
Reduction: Formation of 3-amino-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-cyano-6-phenyl-2-hydroxypyridine-4-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 3-cyano-6-(4-chlorophenyl)-2-hydroxypyridine-4-carboxylate: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H9FN2O3 |
|---|---|
Poids moléculaire |
272.23 g/mol |
Nom IUPAC |
methyl 3-cyano-6-(4-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9FN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18) |
Clé InChI |
UOZHPUDCWXXJHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B15087108.png)
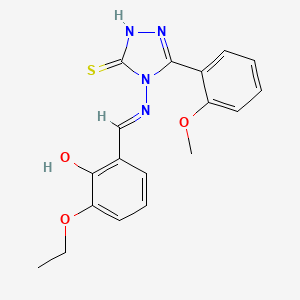
![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15087139.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087141.png)


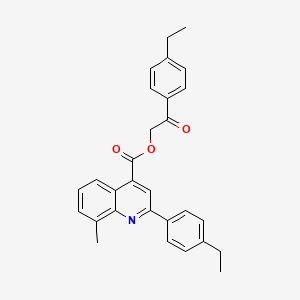
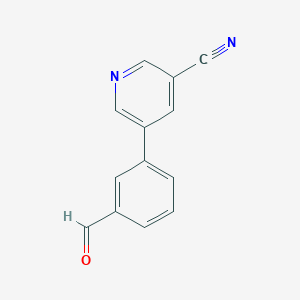
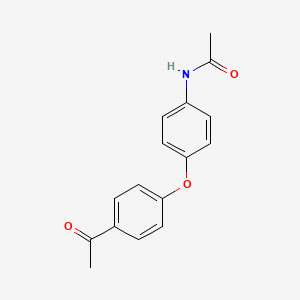
![N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide](/img/structure/B15087190.png)
